1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol
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Overview
Description
1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol is an organic compound that features a phenoxy group substituted with a tert-butyl group, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol typically involves the reaction of 4-tert-butylphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to introduce the amino group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and solvents like ethanol or water to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 1-amino-3-(4-tert-butyl-phenoxy)-propan-2-one.
Reduction: Formation of 1-amino-3-(4-tert-butyl-phenoxy)-propan-2-amine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or surfactants.
Mechanism of Action
The mechanism of action of 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenoxy group can interact with hydrophobic regions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-3-(4-methyl-phenoxy)-propan-2-ol
- 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol
- 1-Amino-3-(4-isopropyl-phenoxy)-propan-2-ol
Uniqueness
1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interactions with other molecules. This structural feature can enhance the compound’s stability and selectivity in various applications.
Properties
IUPAC Name |
1-amino-3-(4-tert-butylphenoxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14/h4-7,11,15H,8-9,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNCSYWIVAILJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377887 |
Source
|
Record name | 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41403-84-3 |
Source
|
Record name | 1-Amino-3-(4-tert-butyl-phenoxy)-propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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